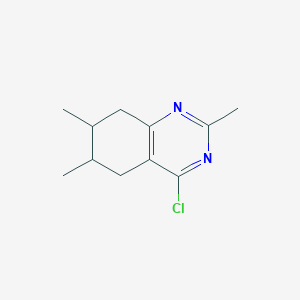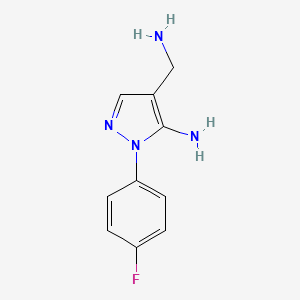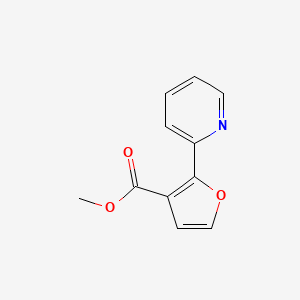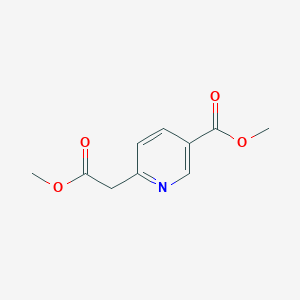
(4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamin: ist eine chemische Verbindung, die einen Imidazolring aufweist, der mit einer Methanamingruppe und einer Methoxyphenylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamin beinhaltet typischerweise die folgenden Schritte:
Bildung des Imidazolrings: Der Imidazolring kann durch eine Cyclisierungsreaktion synthetisiert werden, die eine Dicarbonylverbindung und ein Amin beinhaltet.
Substitution mit der Methoxyphenylgruppe: Die Methoxyphenylgruppe kann über eine Suzuki-Miyaura-Kupplungsreaktion eingeführt werden, die die Verwendung eines Borreagens und eines Palladiumkatalysators beinhaltet.
Einführung der Methanamingruppe: Die Methanamingruppe kann durch eine reduktive Aminierungsreaktion hinzugefügt werden, bei der ein Aldehyd oder Keton mit einem Amin in Gegenwart eines Reduktionsmittels umgesetzt wird.
Industrielle Produktionsverfahren
Die industrielle Produktion von (4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamin kann großtechnische Batch- oder kontinuierliche Verfahren umfassen, die optimierte Reaktionsbedingungen nutzen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation sind in industriellen Umgebungen üblich.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Methoxygruppe, was zur Bildung von Aldehyden oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können den Imidazolring oder die Methanamingruppe betreffen und zur Bildung von Aminen oder Alkoholen führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene (Cl2, Br2) und Nitrierungsmittel (HNO3).
Hauptprodukte
Oxidation: Bildung von Aldehyden oder Carbonsäuren.
Reduktion: Bildung von primären oder sekundären Aminen.
Substitution: Einführung von Halogenen, Nitrogruppen oder anderen funktionellen Gruppen in den aromatischen Ring.
Wissenschaftliche Forschungsanwendungen
(4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamin: hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht für seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als potenzieller Medikamentenkandidat erforscht, da er mit verschiedenen biologischen Zielstrukturen interagieren kann.
Industrie: In der Entwicklung neuer Materialien und als Katalysator in chemischen Reaktionen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .
Wirkmechanismus
The mechanism of action of (4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(4-(3-Methoxyphenyl)thiazol-2-yl)methanamin: Ähnliche Struktur, aber mit einem Thiazolring anstelle eines Imidazolrings.
3-Methoxyphenethylamin: Ähnliche Methoxyphenylgruppe, aber mit einer Ethylamin-Seitenkette.
4-Methoxybenzylamin: Enthält eine Methoxyphenylgruppe mit einer Benzylamin-Seitenkette.
Eindeutigkeit
- Das Vorhandensein sowohl des Imidazolrings als auch der Methoxyphenylgruppe in (4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamin verleiht einzigartige chemische Eigenschaften und potenzielle biologische Aktivitäten, die sich von seinen Analoga unterscheiden.
Eigenschaften
Molekularformel |
C11H13N3O |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
[5-(3-methoxyphenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C11H13N3O/c1-15-9-4-2-3-8(5-9)10-7-13-11(6-12)14-10/h2-5,7H,6,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
KQKGNSGBFGIRFI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CN=C(N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one](/img/structure/B11893851.png)










![2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11893937.png)

